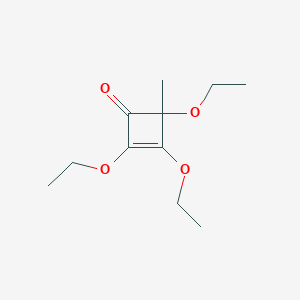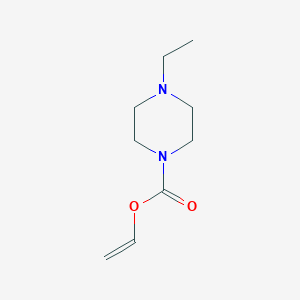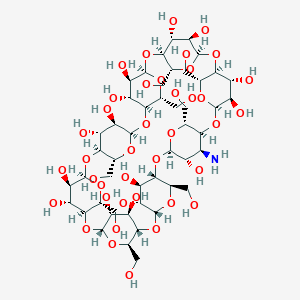![molecular formula C12H9ClO3S B068604 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid CAS No. 179051-19-5](/img/structure/B68604.png)
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro[1,1'-biphenyl]-4-sulfonic acid is a chemical compound that is commonly used in scientific research. This compound is also known as PCB 3 and is a member of the polychlorinated biphenyl (PCB) family. PCBs were widely used in industrial applications due to their chemical stability and electrical insulating properties. However, they were later found to be toxic and have been banned in many countries. PCB 3 is a non-toxic PCB congener that is used as a substitute for toxic PCBs in scientific research.
作用機序
The mechanism of action of PCB 3 is not fully understood. However, it is believed to interact with cellular signaling pathways and modulate gene expression. PCB 3 has been shown to activate the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER) in vitro. These receptors play important roles in regulating cellular growth and differentiation, and their dysregulation has been linked to cancer and other diseases.
生化学的および生理学的効果
PCB 3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PCB 3 can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of breast cancer cells and reduce inflammation in macrophages. In vivo studies have shown that PCB 3 can affect the expression of genes involved in lipid metabolism and inflammation in mice.
実験室実験の利点と制限
One advantage of using PCB 3 in scientific research is its low toxicity compared to other PCB congeners. This makes it a safer alternative for researchers working with PCBs. Another advantage is its availability as a reference standard for analytical chemistry. However, one limitation of using PCB 3 is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on PCB 3. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to investigate its mechanism of action and efficacy in vivo. Another area of interest is its role in environmental contamination. PCB 3 has been detected in environmental samples, but its sources and fate in the environment are not well understood. Future research could help to better understand the environmental impact of PCB 3 and other non-toxic PCB congeners.
科学的研究の応用
PCB 3 is used in a variety of scientific research applications. It is commonly used as a reference standard in analytical chemistry to identify and quantify PCBs in environmental samples. PCB 3 is also used in toxicology studies to investigate the effects of PCB exposure on biological systems. In addition, PCB 3 has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
特性
CAS番号 |
179051-19-5 |
|---|---|
製品名 |
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid |
分子式 |
C12H9ClO3S |
分子量 |
268.72 g/mol |
IUPAC名 |
4-(4-chlorophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16) |
InChIキー |
CPYFXXWHNKSBRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O |
同義語 |
4'-CHLORO-4-BIPHENYLSULFONIC ACID |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

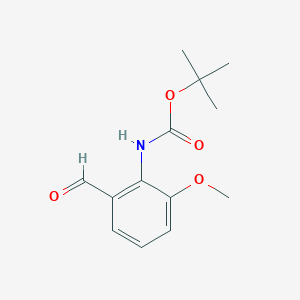
![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)
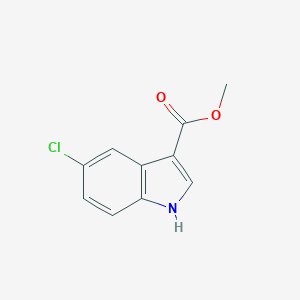
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)




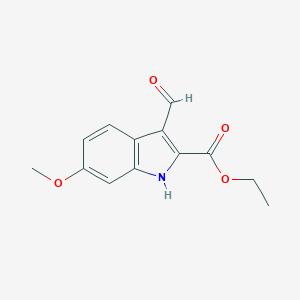
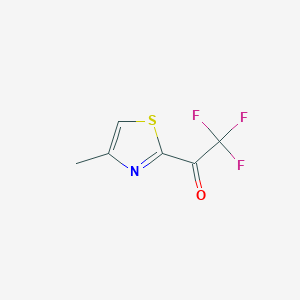
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
